7,8-Dihydro-1,8-naphthyridine-2,5(1H,6H)-dione
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Overview
Description
7,8-Dihydro-1,8-naphthyridine-2,5(1H,6H)-dione: is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-1,8-naphthyridine-2,5(1H,6H)-dione typically involves multi-step organic reactions. Common starting materials include naphthyridine derivatives and various reagents that facilitate cyclization and functional group transformations. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Reduction: Reduction reactions can convert the compound into its reduced forms. Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules. Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Medicine: Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,8-Dihydro-1,8-naphthyridine-2,5(1H,6H)-dione involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism.
Comparison with Similar Compounds
- 1,8-Naphthyridine
- 2,7-Dihydro-1,8-naphthyridine
- 1,5-Naphthyridine
Comparison: Compared to other naphthyridine derivatives, 7,8-Dihydro-1,8-naphthyridine-2,5(1H,6H)-dione may exhibit unique chemical reactivity and biological activity due to its specific structure. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of interest in scientific research.
Properties
IUPAC Name |
1,6,7,8-tetrahydro-1,8-naphthyridine-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-6-3-4-9-8-5(6)1-2-7(12)10-8/h1-2H,3-4H2,(H2,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTRVGFAAQVBRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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